4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline
CAS No.: 64640-81-9
Cat. No.: VC15906656
Molecular Formula: C17H14N4
Molecular Weight: 274.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64640-81-9 |
|---|---|
| Molecular Formula | C17H14N4 |
| Molecular Weight | 274.32 g/mol |
| IUPAC Name | 4-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]aniline |
| Standard InChI | InChI=1S/C17H14N4/c18-12-7-5-11(6-8-12)16-9-17(21-20-16)14-10-19-15-4-2-1-3-13(14)15/h1-10,19H,18H2,(H,20,21) |
| Standard InChI Key | FKKLQAOOBDXCNL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C3=CC(=NN3)C4=CC=C(C=C4)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]aniline, reflects its tripartite structure:
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Indole moiety: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 3-position of the indole is linked to the pyrazole core.
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Pyrazole ring: A five-membered diazole ring with nitrogen atoms at positions 1 and 2, substituted at position 3 with the aniline group and at position 5 with the indole group.
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Aniline group: A benzene ring substituted with an amino group at the para position.
The canonical SMILES representation (C1=CC=C2C(=C1)C(=CN2)C3=CC(=NN3)C4=CC=C(C=C4)N) and InChIKey (FKKLQAOOBDXCNL-UHFFFAOYSA-N) provide precise descriptors for computational studies.
Table 1: Molecular Properties of 4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline
| Property | Value |
|---|---|
| CAS Number | 64640-81-9 |
| Molecular Formula | |
| Molecular Weight | 274.32 g/mol |
| IUPAC Name | 4-[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]aniline |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C3=CC(=NN3)C4=CC=C(C=C4)N |
| InChIKey | FKKLQAOOBDXCNL-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 4-(5-(1H-Indol-3-yl)-1H-pyrazol-3-yl)aniline involves multi-step strategies, as outlined below:
Pyrazole Core Formation
Pyrazole rings are typically synthesized via 1,3-dipolar cycloaddition between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds . For example, acetylacetone reacts with hydrazine derivatives under acidic conditions to form 3,5-disubstituted pyrazoles .
Indole Attachment
The indole moiety is introduced through nucleophilic substitution or cross-coupling reactions. Palladium-catalyzed Suzuki-Miyaura coupling between halogenated pyrazoles and indole boronic acids is a common method . Alternatively, Friedel-Crafts alkylation may be employed .
Aniline Functionalization
The aniline group is incorporated via Ullmann coupling or Buchwald-Hartwig amination, enabling C–N bond formation between aryl halides and ammonia equivalents .
Optimization Challenges
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Regioselectivity: Controlling the substitution pattern on the pyrazole ring requires careful selection of catalysts and reaction conditions .
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Protection-Deprotection: The amino group in aniline necessitates protection (e.g., as an acetanilide) during synthesis to prevent undesired side reactions .
Computational and Docking Studies
Molecular docking simulations of analogous compounds reveal interactions with therapeutic targets:
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CDK2 Inhibition: Pyrazole derivatives form hydrogen bonds with key residues (e.g., Leu83, Glu81), stabilizing the inactive kinase conformation .
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Lanosterol 14α-Demethylase Binding: Triazole-sulfonamides occupy the heme-binding pocket of fungal CYP51, disrupting ergosterol synthesis .
Challenges and Future Directions
Despite its promise, several hurdles remain:
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Synthetic Complexity: Multi-step synthesis lowers yield and scalability .
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Pharmacokinetic Profiling: Absence of ADMET (absorption, distribution, metabolism, excretion, toxicity) data limits preclinical development .
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Target Specificity: Off-target effects due to the compound’s planar structure may pose toxicity risks .
Future research should prioritize:
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Mechanistic Studies: Elucidate the compound’s mode of action via kinase assays and genomic profiling.
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Derivatization: Introduce substituents (e.g., fluorine, methyl groups) to enhance solubility and target affinity .
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In Vivo Testing: Evaluate efficacy and safety in animal models of cancer, inflammation, or infection.
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